Antiparasitic Potency: Class-Level pEC50 Benchmark for 5-Amino-1,2,3-triazole-4-carboxamide Core
The 5-amino-1,2,3-triazole-4-carboxamide scaffold from which the target compound is derived exhibited submicromolar potency against intracellular T. cruzi amastigotes in VERO cells, with the representative hit compound 3 achieving pEC50 > 6 (EC50 < 1 µM) [1]. Subsequent optimization yielded advanced leads with pEC50 values exceeding 7. While compound-specific data for the 4-ethoxyphenyl/4-methylphenyl substitution pattern are not reported in the primary literature, the class-defining 5-amino substitution is essential for antiparasitic activity; analogues lacking the 5-amino group (e.g., 5-H or 5-methyl triazoles) are inactive in this assay [1]. This establishes the 5-amino group as a critical pharmacophoric element that cannot be omitted or replaced without total loss of anti-T. cruzi efficacy.
| Evidence Dimension | Anti-T. cruzi intracellular amastigote potency (pEC50) |
|---|---|
| Target Compound Data | Not directly reported; class representative (compound 3) shows pEC50 > 6 |
| Comparator Or Baseline | 5-H or 5-methyl triazole-4-carboxamide analogues: inactive |
| Quantified Difference | >100-fold potency differential (active vs. inactive) conferred by 5-amino group |
| Conditions | Phenotypic high-content screening in T. cruzi-infected VERO cells; 72 h incubation |
Why This Matters
For procurement decisions in antiparasitic drug discovery, the 5-amino substituent is a non-negotiable pharmacophore feature that distinguishes active ATC compounds from inactive triazole-4-carboxamide congeners.
- [1] Brand S, Ko EJ, Viayna E, Thompson S, Spinks D, Thomas M, et al. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J Med Chem. 2017;60(17):7284–7299. View Source
